(3-Propylphenyl)boronic acid
Overview
Description
(3-Propylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its role in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Propylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of a Grignard reagent with a boron-containing compound. For instance, the reaction of 3-propylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Propylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
(3-Propylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Propylphenyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boron atom’s vacant p-orbital plays a crucial role in these reactions, facilitating the transfer of organic groups.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the propyl group, making it less hydrophobic.
(4-Propylphenyl)boronic Acid: Similar structure but with the propyl group in a different position.
Uniqueness: (3-Propylphenyl)boronic acid’s unique structure, with the propyl group at the meta position, provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where specific molecular interactions are required.
Properties
IUPAC Name |
(3-propylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXWKSKLOPZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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